molecular formula C25H20FN7O B2825384 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920367-77-7

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B2825384
CAS No.: 920367-77-7
M. Wt: 453.481
InChI Key: ALCQRSLKIFKDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. Its core research value lies in its application as a chemical probe to investigate the role of ALK signaling in various disease contexts, particularly in oncology. The compound functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby suppressing its catalytic activity and downstream signaling pathways, such as the MAPK/ERK and JAK/STAT cascades, which are critical for cell proliferation and survival. This mechanism makes it an invaluable tool for studying ALK-driven oncogenesis, as seen in specific subtypes of non-small cell lung cancer, anaplastic large cell lymphoma, and neuroblastoma. Researchers utilize this inhibitor in vitro to elucidate the molecular consequences of ALK inhibition on tumor cell viability, apoptosis, and migration. Furthermore, it serves as a key compound in high-throughput screening assays to identify novel combination therapies and to understand and overcome mechanisms of resistance to other ALK-targeted therapeutics. The [3-fluorophenyl]triazolopyrimidine scaffold is recognized as a privileged structure in kinase inhibitor design, contributing to the compound's high binding affinity and selectivity.

Properties

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN7O/c26-20-6-3-7-21(15-20)33-24-22(29-30-33)23(27-16-28-24)31-10-12-32(13-11-31)25(34)19-9-8-17-4-1-2-5-18(17)14-19/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCQRSLKIFKDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

A structurally analogous compound, {4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7), shares the triazolo-pyrimidine core and piperazine linker but differs in substituents:

  • Aryl substituents : The target compound has a 3-fluorophenyl group at the triazolo position and a naphthalen-2-yl ketone, whereas the analog features a 4-methylphenyl group and a 4-(trifluoromethyl)phenyl ketone .
  • Molecular weight : The analog’s molecular formula (C26H22F3N7O) results in a higher molecular weight (~521.5 g/mol) compared to the target compound (estimated ~481.5 g/mol, C27H20FN7O) due to the trifluoromethyl group.

Physicochemical and Pharmacokinetic Properties

  • Electron-withdrawing effects : The 3-fluorophenyl substituent offers moderate electron withdrawal, while the analog’s 4-methylphenyl group is electron-donating, which may influence binding to hydrophobic pockets in target proteins .
  • Metabolic stability: Fluorine atoms (in the target) and trifluoromethyl groups (in the analog) are known to resist oxidative metabolism, extending half-lives .

Bioactivity and Therapeutic Potential

For example:

  • The analog with a 4-(trifluoromethyl)phenyl group may exhibit enhanced binding to ATP-binding pockets in kinases due to its strong electron-withdrawing nature .
  • Fluorinated aryl groups (as in the target compound) are associated with improved pharmacokinetics and target selectivity in oncology candidates .

Data Tables

Property Target Compound Analog (ChemSpider ID: 920225-66-7)
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine
Triazolo Substituent 3-Fluorophenyl 4-Methylphenyl
Piperazine-Linked Group Naphthalen-2-yl methanone 4-(Trifluoromethyl)phenyl methanone
Molecular Formula C27H20FN7O (estimated) C26H22F3N7O
Molecular Weight ~481.5 g/mol ~521.5 g/mol
Key Functional Groups Fluorine, naphthyl Trifluoromethyl, methylphenyl

Research Findings and Discussion

  • Structural Optimization : Replacing phenyl with naphthyl (target compound) introduces steric bulk, which may improve binding to larger hydrophobic domains in targets like kinases or ferroptosis-related proteins .
  • Fluorine vs.
  • Therapeutic Windows: Compounds like the target may exploit selective ferroptosis induction in cancer cells, as observed in oral squamous cell carcinoma (OSCC) models .

Q & A

Q. What are the key synthetic strategies for preparing (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone?

The synthesis typically involves:

  • Step 1: Formation of the triazolopyrimidine core via cyclocondensation of fluorinated phenyl azides with substituted pyrimidine precursors under Cu(I) catalysis .
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution at the 7-position of the triazolopyrimidine ring, often using DMF or dichloromethane as solvents and Pd/C as a catalyst .
  • Step 3: Coupling the naphthalen-2-yl methanone group via a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reaction, optimized at 80–100°C with palladium ligands .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended .

Q. How is the structural integrity of this compound validated in academic research?

Key methods include:

  • X-ray crystallography: Use SHELXL (part of the SHELX suite) for high-resolution structural determination. Hydrogen bonding and π-π stacking interactions between the triazolopyrimidine core and naphthalene groups are critical for stability .
  • NMR spectroscopy: 1H/13C NMR (e.g., δ 8.2–8.5 ppm for naphthalene protons; δ 160–165 ppm for triazole carbons) confirms regioselectivity .
  • Mass spectrometry: High-resolution ESI-MS (e.g., m/z 529.21 [M+H]+) validates molecular weight .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

  • In vitro assays:
    • Anticancer activity: MTT assays against HeLa or MCF-7 cell lines (IC50 values <10 µM suggest potency) .
    • Kinase inhibition: Screening against Aurora kinase A or CDK2 using fluorescence polarization assays .
  • Solubility profiling: Determine logP values via shake-flask method (expected range: 2.5–3.5) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across different assay systems?

  • Orthogonal validation: Combine enzymatic assays (e.g., kinase inhibition) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Molecular dynamics simulations: Analyze binding interactions with targets like ATP-binding pockets to explain variability (e.g., using GROMACS or AMBER) .
  • Dose-response optimization: Adjust assay conditions (e.g., serum concentration, incubation time) to mitigate off-target effects .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic substitution: Replace the 3-fluorophenyl group with other halogens (Cl, Br) or methoxy groups to evaluate electronic effects .
  • Piperazine modification: Introduce bulkier substituents (e.g., cyclopropyl) to assess steric hindrance on target binding .
  • Data analysis: Use multivariate regression models to correlate substituent properties (Hammett σ, π parameters) with bioactivity .

Q. How can researchers optimize synthetic yields while minimizing side products?

  • Catalyst screening: Compare Pd/C, CuI, and Ni catalysts for cross-coupling efficiency (Pd/C typically achieves >75% yield) .
  • Solvent optimization: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate stability .
  • In-line monitoring: Employ HPLC-MS to track reaction progress and identify byproducts (e.g., dehalogenated intermediates) .

Q. What computational tools are effective for predicting metabolic stability and toxicity?

  • ADMET prediction: Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity risks .
  • Docking studies: AutoDock Vina or Schrödinger Suite for identifying metabolic hotspots (e.g., naphthalene oxidation sites) .
  • QSAR models: Train models on PubChem datasets to predict cardiotoxicity (hERG inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.